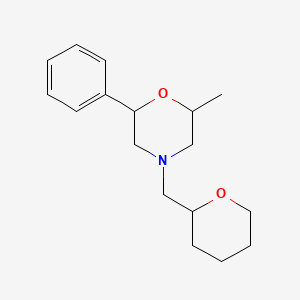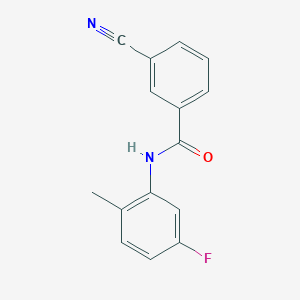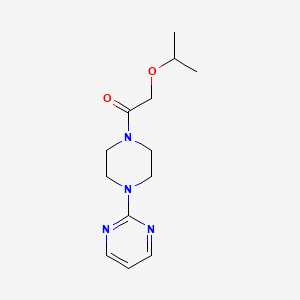
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the arrest of cell division. Additionally, it has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. Furthermore, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been found to decrease the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine for lab experiments is its high potency and selectivity against cancer cells and viruses. Additionally, it has been found to exhibit low toxicity in normal cells and tissues. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Furthermore, it is important to investigate its potential applications in combination with other chemotherapeutic agents for the treatment of cancer and viral infections. Finally, it is essential to conduct preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In summary, 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is a promising chemical compound that has potential applications in scientific research. Its synthesis method is well-established, and it exhibits potent antitumor and antiviral activity. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action and to optimize its chemical structure for improved solubility and bioavailability.
Synthesemethoden
The synthesis of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine involves the reaction between 2-methyl-4-morpholin-4-yl-6-phenyl-1,3,5-triazine and 2-(oxan-2-ylmethyl)oxirane. The reaction is carried out in the presence of a catalyst such as sodium hydride and a solvent such as tetrahydrofuran. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, it has been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-11-18(12-16-9-5-6-10-19-16)13-17(20-14)15-7-3-2-4-8-15/h2-4,7-8,14,16-17H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVYBOQXZFWCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)

![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)

![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)
